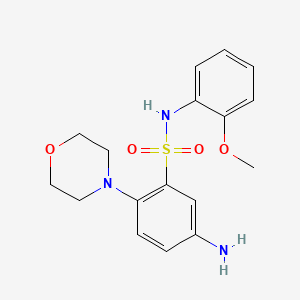
2-Hydroxyquinoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyquinoline-7-carboxylic acid is a derivative of 2-Hydroxyquinoline . It belongs to the class of organic compounds known as hydroquinolones, which are compounds containing a hydrogenated quinoline bearing a ketone group .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . The yield and melting point vary depending on the specific synthesis protocol and conditions used. For example, one study reported a yield of 79% and a melting point of 118–120°C .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 189.17 .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can react with 2-aminophenol to form a benzoxazole derivative . The specific reactions and their outcomes depend on the reaction conditions and the presence of other reactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 198-199 °C and solubility in alcohol, diethyl ether, and dilute HCl . It is slightly soluble in water .
Safety and Hazards
2-Hydroxyquinoline-7-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Orientations Futures
2-Hydroxyquinoline-7-carboxylic acid and its derivatives have shown potential in various therapeutic applications. For instance, 8-Hydroxyquinoline, a related compound, has been found to have broad-ranging pharmacological potential . Furthermore, 5-Carboxy-8-hydroxyquinoline (IOX1) has been identified as a promising inhibitor of 2OG oxygenase subfamilies . These findings suggest that this compound and its derivatives could be further exploited for therapeutic applications in the future .
Mécanisme D'action
Target of Action
The primary target of 2-Hydroxyquinoline is the 2-oxo-1,2-dihydroquinoline 8-monooxygenase, oxygenase component . This enzyme is found in the organism Pseudomonas putida . The compound also acts as a specific inhibitor of plaque paraoxonase1 (PON1) .
Mode of Action
2-Hydroxyquinoline interacts with its targets by binding to them, thereby inhibiting their function . .
Biochemical Pathways
It is known to inhibit the function of 2-oxo-1,2-dihydroquinoline 8-monooxygenase, which may affect the metabolic pathways in which this enzyme is involved .
Pharmacokinetics
It is known that the compound is a small molecule , which suggests that it may be readily absorbed and distributed in the body
Result of Action
It is known to inhibit the function of certain enzymes, which may result in changes to the metabolic processes in which these enzymes are involved .
Analyse Biochimique
Biochemical Properties
It is known that quinoline derivatives, such as 8-Hydroxyquinoline, have a rich diversity of biological properties . They can bind to a diverse range of targets with high affinities , which could potentially be true for 2-Hydroxyquinoline-7-carboxylic acid as well.
Cellular Effects
Quinoline derivatives have been shown to have broad-ranging pharmacological potential . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that quinoline derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that quinoline derivatives can have varying effects at different dosages .
Metabolic Pathways
It is known that quinoline derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that quinoline derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that quinoline derivatives can be directed to specific compartments or organelles .
Propriétés
IUPAC Name |
2-oxo-1H-quinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-4-3-6-1-2-7(10(13)14)5-8(6)11-9/h1-5H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGOAXJDPXDELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2794175.png)

![1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione hydrochloride](/img/structure/B2794180.png)



![3-Cyclopropyl-5-[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole;dihydrochloride](/img/structure/B2794188.png)
![N-[2-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2794189.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2794194.png)
![8-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2794195.png)

![1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2794197.png)

